2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Lipophilicity Drug Design SAR Studies

Target compound fills a critical lipophilicity gap (LogP 1.4–1.5) between overly polar 2-methyl (LogP -0.52) and lipophilic 2-phenyl (LogP 2.04) analogs. Essential for systematic SAR exploration of the oxazole 2-position. Ideal for fragment-based screening (MW 155.15) and as a direct precursor for herbicidal 4-cyclopropylaminocarbonyl derivatives per BASF precedent. Ensures reproducible metabolic stability vs. isoxazole bioisosteres.

Molecular Formula C7H9NO3
Molecular Weight 155.2
CAS No. 1268091-33-3
Cat. No. B6588995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
CAS1268091-33-3
Molecular FormulaC7H9NO3
Molecular Weight155.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid (CAS 1268091-33-3): A Lipophilic-Tuned Oxazole Building Block for Agrochemical and Pharmaceutical Synthesis


2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid (CAS 1268091-33-3) is a heterocyclic building block featuring a 1,3-oxazole core substituted with an isopropyl group at the 2-position and a carboxylic acid at the 5-position [1]. This substitution pattern yields specific computed physicochemical properties—LogP of 1.4–1.5, Topological Polar Surface Area (TPSA) of 63.3 Ų, and a molecular weight of 155.15 g/mol—placing it in a distinct lipophilicity bracket compared to its methyl, ethyl, and phenyl analogs . Its primary documented utility lies as a synthetic intermediate, exemplified by its use in the preparation of herbicidal 4-cyclopropylaminocarbonyl-2-isopropyloxazole-5-carboxylic acid derivatives [2].

Why Generic 2-Alkyl-oxazole-5-carboxylic Acids Cannot Replace 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid in Lipophilicity-Critical Design


Within the 2-alkyl-oxazole-5-carboxylic acid series, a small change in the 2-substituent causes a dramatic shift in partition coefficient (LogP). 2-Methyloxazole-5-carboxylic acid has a LogP of -0.52, while the 2-isopropyl target compound has a LogP of 1.4–1.5 [1]. This ~1.9–2.0 log unit difference corresponds to an approximately 80- to 100-fold change in octanol-water partitioning, directly affecting membrane permeability, metabolic stability, and off-target binding in biological systems [1]. Generic interchange would therefore introduce substantial, uncontrolled variance into any structure-activity relationship (SAR) study or agrochemical lead optimization program. Furthermore, regioisomeric substitution (e.g., moving the carboxyl group from position 5 to position 4) alters LogP by ~1.5 units and changes the acid's pKa, fundamentally altering the molecule's hydrogen-bonding capacity and reactivity .

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differentiation: 2-Isopropyl vs. 2-Methyl and 2-Ethyl Oxazole-5-carboxylic Acids

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid exhibits a computed LogP of 1.4 (PubChem XLogP3) to 1.5 (Leyan vendor data), which is significantly higher than its smaller 2-alkyl analogs. 2-Methyloxazole-5-carboxylic acid has a LogP of -0.52, while 2-ethyl-oxazole-5-carboxylic acid has a LogP of 0.94 [1][2]. This represents a lipophilicity increase of ΔLogP ≈ 1.9–2.0 vs. the 2-methyl analog and ΔLogP ≈ 0.5–0.6 vs. the 2-ethyl analog, while maintaining an identical TPSA of 63.33 Ų across all three compounds .

Lipophilicity Drug Design SAR Studies Physicochemical Properties

Regioisomeric Differentiation: 5-COOH vs. 4-COOH Substitution on the 2-Isopropyl-oxazole Scaffold

The target compound, 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, differs critically from its regioisomer 2-isopropyloxazole-4-carboxylic acid (CAS 153180-21-3). The 5-COOH isomer has a computed LogP of 1.4–1.5, whereas the 4-COOH isomer has a LogP of -0.04 [1]. The TPSA remains identical at 63.33 Ų, but the spatial orientation of the carboxyl group alters the molecule's electrostatic potential and hydrogen-bond donor/acceptor vector [2].

Regiochemistry Medicinal Chemistry Hydrogen Bonding Reactivity

Oxazole vs. Isoxazole Core: Positional Nitrogen Substitution Impacts on Physicochemical Uniformity

The target 1,3-oxazole compound (N at position 3, O at position 1) shares the identical molecular formula (C7H9NO3), MW (155.15), and computed LogP (1.4962) with 5-isopropylisoxazole-3-carboxylic acid, an isoxazole (N at position 2, O at position 1) [1][2]. Despite their indistinguishable bulk properties, the oxazole versus isoxazole core distinction is known to produce divergent metabolic stability profiles. Literature indicates that 1,3-oxazoles are less susceptible to CYP450-mediated ring-opening compared to isoxazoles, which are prone to reductive N–O bond cleavage [3].

Bioisosterism Heterocycle Chemistry Metabolic Stability CYP450

Herbicide Lead Derivatization: Documented Agrochemical Patent Precedent

BASF patent JPH03145478 explicitly exemplifies the target compound's core scaffold for herbicide development, describing 4-cyclopropylaminocarbonyl-2-isopropyloxazole-5-carboxylic acid as an active herbicidal agent [1]. This provides a documented synthetic path from the free carboxylic acid building block to a biologically active amide derivative with demonstrated crop protection utility. No equivalent patent-exemplified agrochemical derivation has been identified for the 2-methyl or 2-ethyl analogs.

Agrochemical Herbicide Crop Protection Patent

Lipinski Compliance and Drug-Likeness: Quantitative Comparison with Aromatic Oxazole Analogs

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid complies with all Lipinski Rule of Five parameters (MW 155.15 < 500, LogP 1.4–1.5 < 5, HBD 1 < 5, HBA 4 < 10) [1]. In contrast, the 2-phenyl analog (2-phenyloxazole-5-carboxylic acid, CAS 106833-79-8) has an elevated LogP of 2.04 and MW of 189.17, making it more lipophilic and larger . The 2-isopropyl compound occupies a favorable intermediate space—more lipophilic than the 2-methyl analog but without the high aromatic ring count of the 2-phenyl analog, potentially offering a superior balance of solubility and target binding.

Drug-likeness Lipinski's Rule of Five Lead Optimization Fragment-based drug design

Optimal Application Scenarios for 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid Based on Proven Differentiation


Agrochemical Lead Optimization: Herbicidal Oxazole Carboxamide Series

Building on the BASF patent precedent (JPH03145478), the target compound serves as a direct precursor for 4-cyclopropylaminocarbonyl-2-isopropyloxazole-5-carboxylic acid and related herbicidal amides [1]. Its LogP of 1.4–1.5 provides sufficient lipophilicity for leaf penetration while retaining the free carboxylic acid handle for amide bond formation with diverse amine libraries.

Fragment-Based Drug Design Requiring Intermediate Lipophilicity

With MW = 155.15 and LogP = 1.4–1.5, the compound sits in the optimal fragment space (MW < 300, LogP 1–3) recommended for fragment-based screening libraries [2]. It fills the lipophilicity gap between overly polar 2-methyl (LogP -0.52) and excessively lipophilic 2-phenyl (LogP 2.04) analogs, enabling fine-tuning of lead compound properties without altering the core oxazole pharmacophore [3].

Medicinal Chemistry SAR Studies on 2-Alkyl-oxazole-5-carboxylic Acid Series

For systematic SAR exploration of the oxazole 2-position, the 2-isopropyl analog provides a critical data point. Combined with 2-methyl (LogP -0.52), 2-ethyl (LogP 0.94), and 2-phenyl (LogP 2.04) analogs, a comprehensive LogP-activity relationship can be established to identify the optimal lipophilicity window for target engagement [1]. The identical TPSA (63.33 Ų) across the series isolates LogP as the single varying parameter.

Metabolic Stability Comparison: Oxazole vs. Isoxazole Scaffold Selection

When medicinal chemistry programs require selection between oxazole and isoxazole bioisosteres with equivalent bulk properties (both C7H9NO3, LogP 1.5, TPSA 63.33), the target 1,3-oxazole compound provides the scaffold expected to exhibit superior metabolic stability due to reduced susceptibility to CYP450-mediated N–O bond cleavage compared to the isoxazole analog [2]. This differentiation is critical for programs prioritizing hepatic stability.

Quote Request

Request a Quote for 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.